Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate
Description
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-7(2)14-10-5-4-8(13)6-9(10)11/h4-6,14H,3H2,1-2H3 |
InChI Key |
CRAGJZCFSWGOLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | Reflux, 5–8 hours | Moderate | High regioselectivity |
| Friedel-Crafts/Reduction | AlCl₃, Et₃SiH, TFA | 0°C to rt, 4–12 hours | 60–75% | Adaptable for diverse C3 substituents |
| Multi-Step Alkylation | Trichlorophosphate, K₂CO₃ | 20°C, 40 hours | - | Modular functionalization |
Critical Considerations
- Solvent Systems : Anhydrous DMF or dichloromethane is essential for acylation and Vilsmeier reactions.
- Purification : Recrystallization from ethanol or aqueous sodium carbonate ensures high purity.
- Chlorination : Direct chlorination at C5 is typically achieved using Cl₂ or SOCl₂ in earlier intermediates.
Recent Advancements
- Microwave-Assisted Synthesis : Reduces reaction times for Friedel-Crafts steps (e.g., 2 hours vs. 12 hours).
- Green Chemistry : Use of ionic liquids as solvents for Vilsmeier reactions improves sustainability.
Chemical Reactions Analysis
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and copper iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate is a versatile compound with applications spanning chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex indole derivatives and is explored for potential therapeutic uses, including antiviral, anti-inflammatory, and anticancer activities.
This compound is of interest in medicinal chemistry because of its diverse biological activities, especially in cancer research. Research indicates that it exhibits significant biological activity and has been studied as a potential anticancer agent, particularly targeting mutant epidermal growth factor receptor (EGFR) and BRAF pathways, which are often overactive in various cancers. The compound has shown promising antiproliferative effects against cancer cell lines, suggesting its potential utility in cancer therapy.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound.
Study on Pancreatic Cancer In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in Panc-1 cells, suggesting it could be developed into a targeted therapy for pancreatic cancer patients resistant to conventional treatments.
Breast Cancer Research Another study focused on MCF-7 cells showed that this compound inhibited cell proliferation and led to an increase in apoptotic markers, indicating its dual role as both an antiproliferative and pro-apoptotic agent.
Anticancer Research
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Structural analogues of ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate differ primarily in halogen type, substituent positions, and functional groups. A comparative analysis is provided below:
- Halogen Effects : The chlorine atom at position 5 enhances electrophilicity and influences binding affinity in biological targets compared to fluoro or iodo substituents .
- Alkyl and Functional Group Modifications : Substituents like hydroxy (5-OH) or propyl groups (1-Pr) increase polarity, impacting solubility and pharmacokinetic properties .
Physicochemical and Spectroscopic Properties
- NMR Signatures: The 2-methyl group in the target compound typically appears as a singlet near δ 2.5 ppm, while the 5-chloro substituent deshields adjacent aromatic protons, shifting their signals upfield compared to non-halogenated analogues .
Biological Activity
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of both a chlorine atom at the 5-position and a carboxylate group. Its molecular formula is with a molecular weight of approximately 227.65 g/mol. The compound appears as a pale-yellow powder and is soluble in organic solvents such as ethanol and chloroform.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings regarding its activity:
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| Panc-1 (Pancreatic) | 29 | Inhibition of EGFR/BRAF pathways |
| MCF-7 (Breast) | 33 | Induction of apoptosis through caspase activation |
| A549 (Lung) | 42 | Cell cycle arrest at G1 phase |
The compound's GI50 values indicate its potency, with lower values reflecting higher efficacy in inhibiting cell growth. For instance, it has been shown to outperform standard treatments like erlotinib in specific contexts, suggesting its potential as an alternative therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in cancer progression:
- EGFR Inhibition : The compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), with IC50 values ranging from 68 nM to 89 nM depending on the specific derivative tested. This inhibition is crucial for blocking downstream signaling pathways that promote tumor growth and survival .
- BRAF Pathway Modulation : this compound also exhibits activity against the BRAF V600E mutation, which is commonly associated with various cancers. Molecular docking studies have revealed that it binds effectively to the active sites of both EGFR and BRAF, forming critical interactions that enhance its inhibitory effects .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells via caspase activation pathways. This mechanism involves the triggering of intrinsic apoptotic pathways leading to cell death, which is a desirable outcome in cancer therapy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Pancreatic Cancer : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in Panc-1 cells, suggesting it could be developed into a targeted therapy for pancreatic cancer patients resistant to conventional treatments .
- Breast Cancer Research : Another study focused on MCF-7 cells showed that this compound not only inhibited cell proliferation but also led to an increase in apoptotic markers, indicating its dual role as both an antiproliferative and pro-apoptotic agent .
Q & A
Q. What are the established synthetic routes for Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate?
The compound is typically synthesized via the Fischer indole synthesis. A documented method involves refluxing chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid for 2 hours. The crude product is isolated by cooling the reaction mixture, precipitating in ice water, and recrystallizing from ethanol . Key parameters include precise stoichiometry of reactants (e.g., 17.9 g chlorophenylhydrazine hydrochloride, 13 mL ethyl acetoacetate) and reflux conditions. Yield optimization often requires adjusting acetic acid volume and recrystallization solvents.
Q. How is the compound characterized structurally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Identifies substituent positions (e.g., methyl at C2, chloro at C5) and ester group (δ ~4.3 ppm for ethyl CH2, δ ~165 ppm for carbonyl).
- X-ray crystallography : SHELX software is widely used for refinement, particularly for indole derivatives, to resolve bond lengths and angles .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ion peaks (expected: [M+H]+ ≈ 254.06 for C12H12ClNO2) .
Q. What are common downstream reactions involving this compound?
The ester group at C3 is reactive:
- Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), it forms 5-chloro-2-methyl-1H-indole-3-carboxylic acid, a precursor for amide derivatives .
- Hydrazide formation : Reacting with hydrazine hydrate yields 5-chloro-2-methyl-1H-indole-3-carbohydrazide, used in triazole synthesis .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Reaction monitoring : Use TLC (e.g., silica gel, ethyl acetate/hexane) to track intermediate formation and adjust reflux duration .
- Catalyst screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl2) to accelerate cyclization.
- Purification : Gradient recrystallization (ethanol → acetone) improves purity (>98% by HPLC) . Contradictory reports suggest dichloromethane/hexane mixtures may yield higher recovery .
Q. What mechanistic insights explain substituent effects on indole reactivity?
- The chloro group at C5 enhances electrophilic substitution resistance due to electron withdrawal, directing reactions to C4 or C7 positions.
- Methyl at C2 sterically hinders C3 modifications, requiring controlled conditions (e.g., low-temperature acylation) . Computational studies (DFT) on similar indoles reveal chloro and methyl groups alter HOMO-LUMO gaps, affecting charge-transfer interactions .
Q. How does this compound serve as a building block for bioactive molecules?
- Anti-HIV agents : this compound is a precursor for non-nucleoside reverse transcriptase inhibitors. The indole NH is protected (e.g., with Boc groups) before coupling with heterocyclic moieties .
- Antimicrobial triazoles : Click chemistry with azides (e.g., CuI-catalyzed alkyne-azide cycloaddition) generates 1,2,3-triazole derivatives with demonstrated activity against Gram-positive bacteria .
Q. What analytical challenges arise in quantifying trace impurities?
- LC-MS/MS : Detects chlorinated byproducts (e.g., dihydroindole intermediates) at ppm levels.
- XRD vs. NMR discrepancies : Crystallographic data may show conformational polymorphism not evident in solution-phase NMR, requiring dynamic NMR (DNMR) for resolution .
Key Methodological Recommendations
- For crystallography : Use SHELXL for high-resolution refinement, especially with twinned crystals .
- For scale-up : Replace batch reflux with flow chemistry to reduce side reactions (e.g., diastereomer formation).
- For bioactivity assays : Pair in vitro screening with molecular docking (e.g., AutoDock Vina) to prioritize derivatives targeting specific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
